ethyl 4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Overview
Description
Ethyl 4-{5-[(2,4-difluorophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C24H23F2NO5 and its molecular weight is 443.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.15442916 g/mol and the complexity rating of the compound is 810. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Corrosion Inhibition Studies
- A study conducted by Zarrouk et al. (2014) explored the use of related quinoxaline compounds as corrosion inhibitors for copper in nitric acid media. Quantum chemical calculations based on the Density Functional Theory (DFT) method were performed to determine the relationship between the molecular structure of quinoxalines and their inhibition efficiency, highlighting their potential application in protecting metals from corrosion (Zarrouk et al., 2014).
Synthesis and Pharmaceutical Applications
- Zhang Wei (2006) discussed the synthesis of a key intermediate of prulifloxacin, highlighting the chemical processes involved in producing such compounds, which are crucial for developing pharmaceutical drugs (Zhang Wei, 2006).
- Research by Ahmed et al. (2020) on the synthesis of ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, including related compounds, revealed their potential anti-proliferative effects against various cancer cell lines. This indicates the compound's role in developing anticancer agents (Ahmed et al., 2020).
Electrochromic and Optical Properties
- A study by Liu et al. (2014) explored the electrochromic properties of polymers containing derivatives of quinoxaline, suggesting potential applications in electrochromic devices (Liu et al., 2014).
Antibacterial Activity
- Research conducted by Domagala et al. (1988) on derivatives of quinolinecarboxylic acids, including compounds structurally similar to the mentioned compound, demonstrated notable antibacterial activity and DNA-gyrase inhibition, indicating its potential use in developing new antibacterial drugs (Domagala et al., 1988).
Synthesis Methods and Chemical Applications
- Various studies have focused on the synthesis methods of related quinoline derivatives, underscoring their importance in chemical research and applications. These include work by Yang Li (2015), Cheng De-jun (2004), and Cheng Chun (2004), who explored different synthesis methods and applications of ethyl quinoline derivatives (Li, 2015), (De-jun, 2004), (Chun, 2004).
Properties
IUPAC Name |
ethyl 4-[5-[(2,4-difluorophenoxy)methyl]furan-2-yl]-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F2NO5/c1-3-30-24(29)21-13(2)27-17-5-4-6-18(28)22(17)23(21)20-10-8-15(32-20)12-31-19-9-7-14(25)11-16(19)26/h7-11,23,27H,3-6,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJFDJMODDMYPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(O3)COC4=C(C=C(C=C4)F)F)C(=O)CCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F2NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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